molecular formula C8H4Br2N2 B189913 5,8-Dibromoquinoxaline CAS No. 148231-12-3

5,8-Dibromoquinoxaline

Cat. No.: B189913
CAS No.: 148231-12-3
M. Wt: 287.94 g/mol
InChI Key: ZPZBXKVJNVNNET-UHFFFAOYSA-N
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Description

5,8-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2 and a molecular weight of 287.94 g/mol It is characterized by the presence of two bromine atoms at the 5 and 8 positions of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,8-Dibromoquinoxaline can be synthesized through the bromination of quinoxaline. The general procedure involves adding bromine dropwise to a magnetically stirred refluxing solution of quinoxaline in an appropriate solvent, such as acetonitrile . The reaction mixture is heated at reflux temperature for a specified period, typically around 25 hours, under an inert atmosphere. The reaction is monitored using thin-layer chromatography or nuclear magnetic resonance spectroscopy. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature bromination techniques and efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromoquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxalines, while oxidation can produce quinoxaline dioxides .

Scientific Research Applications

5,8-Dibromoquinoxaline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,8-Dibromoquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms at the 5 and 8 positions enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5,8-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBXKVJNVNNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467892
Record name 5,8-dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148231-12-3
Record name 5,8-dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromoquinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 40% aqueous solution of glyoxal (8.8 M, 6.3 mL, 55.1 mmol, 1.3 equiv) was added to a suspension of 3,6-dibromo-benzene-1,2-diamine (Step 179.6) (11.3 g, 42.4 mmol) in EtOH (280 mL). The reaction mixture was heated to reflux for 3 h and allowed to cool to it overnight. Vacuum filtration of the reaction mixture afforded 9.7 g of the title compound as a yellow solid: APCI-MS: 286/288/291 [M−1]−; tR=4.40 min (System 1).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5,8-Dibromoquinoxaline suitable for use in conjugated polymers?

A1: this compound acts as an electron-accepting unit due to the electron-withdrawing nature of the quinoxaline moiety. When copolymerized with electron-donating monomers, it forms D-A conjugated polymers. [, , , , , ] These polymers exhibit intramolecular charge transfer, leading to desirable properties like narrow band gaps and broad absorption in the visible region, crucial for applications like organic photovoltaics and light-emitting diodes. [, , , ]

Q2: How does modifying the donor unit in a copolymer containing this compound affect the polymer's properties?

A2: Research shows that incorporating different donor units alongside this compound significantly impacts the polymer's properties. For instance, using thiophene units instead of benzodithiophene led to a more planar polymer backbone in PTQTS, enhancing intermolecular π-stacking and ultimately improving photovoltaic performance. [] This highlights how structural modifications tune the polymer's electronic and optical characteristics.

Q3: Can you elaborate on the impact of structural modifications on the absorption properties of these polymers?

A3: Studies show a direct correlation between the structure of the acceptor unit and the polymer's absorption properties. For example, increasing the electron-withdrawing ability of the co-monomer by using 5,8-dibromo-2,3-diphenylquinoxaline or 10,13-dibromodibenzo[a,c]phenazine instead of this compound resulted in a redshift in the absorption spectra of the resulting polymers. [] This modification allows for better harvesting of light in the visible region, crucial for solar cell applications.

Q4: Beyond organic photovoltaics, are there other potential applications for these D-A polymers?

A4: Yes, these polymers exhibit promising electrochromic properties. Research on polymers incorporating 2,3-di(2-pyridyl)-5,8-dibromoquinoxaline as the acceptor unit demonstrated their ability to switch between different colors upon electrochemical oxidation and reduction. [] These properties, coupled with high optical contrasts in the near-infrared region and fast switching times, make them suitable candidates for applications like smart windows and displays.

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